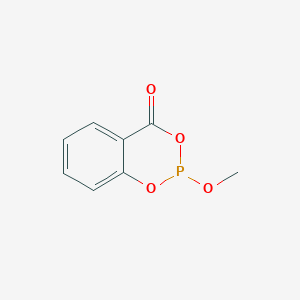
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy- is a chemical compound known for its unique structure and reactivity. It is a derivative of benzodioxaphosphorin, which contains a phosphorus atom within a heterocyclic ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy- typically involves the reaction of salicyl alcohol with phosphorus trichloride, followed by methoxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy-.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphorins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in phosphorylation and phosphitylation reactions, which are essential in the synthesis of nucleotides and other biologically active molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-containing additives.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy- involves its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the presence of the methoxy group, which makes the phosphorus atom more reactive. The molecular targets and pathways involved include enzymes and proteins that interact with phosphorus-containing compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
Salicyl chlorophosphite: Another compound used in similar applications, but with different reactivity due to the presence of a chlorine atom.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-methoxy- is unique due to its methoxy group, which enhances its reactivity and makes it a versatile reagent in various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
CAS No. |
117887-30-6 |
|---|---|
Molecular Formula |
C8H7O4P |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
2-methoxy-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C8H7O4P/c1-10-13-11-7-5-3-2-4-6(7)8(9)12-13/h2-5H,1H3 |
InChI Key |
HPKPRKOTLOQITM-UHFFFAOYSA-N |
Canonical SMILES |
COP1OC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


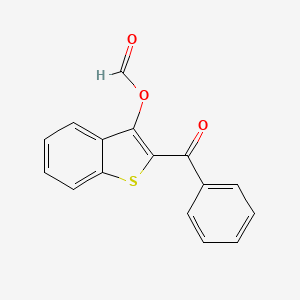
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
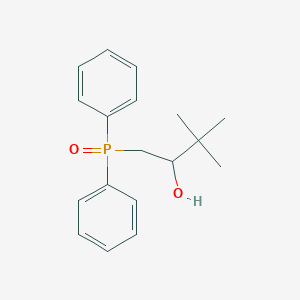

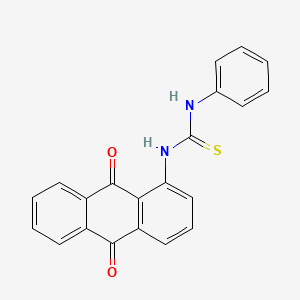
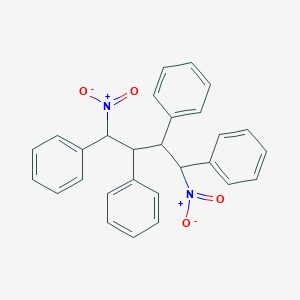
![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
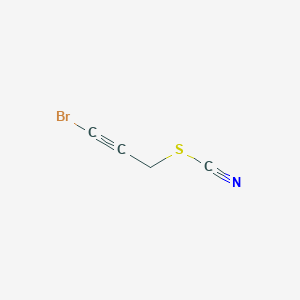
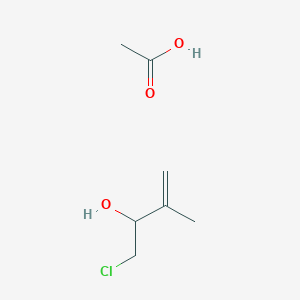

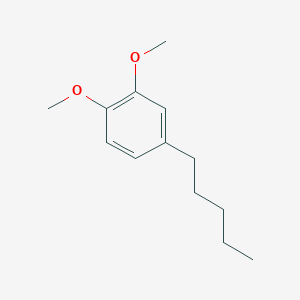
![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
